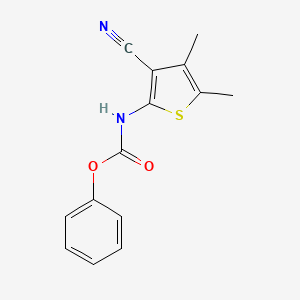

phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate

Description

Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate is a synthetic carbamate derivative characterized by a thiophene core substituted with cyano (-CN) and methyl (-CH₃) groups at the 3-, 4-, and 5-positions, respectively. The carbamate functional group (-O(CO)NH-) links the substituted thiophene moiety to a phenyl ring.

Properties

IUPAC Name |

phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-9-10(2)19-13(12(9)8-15)16-14(17)18-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTLCRJYSUBUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)OC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 3-cyano-4,5-dimethylthiophene-2-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or carbamate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted carbamates or thiophenes.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Carbamate derivatives, including phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate, have been studied for their potential anticancer properties. The carbamate functional group is known to enhance the pharmacological activity of compounds by facilitating drug-target interactions. Research indicates that certain carbamates can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of carbamate derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy in reducing seizure activity in animal models. These compounds may act by inhibiting carbonic anhydrase enzymes, which play a crucial role in maintaining pH balance in neuronal tissues . The ability to selectively target these pathways makes them promising candidates for developing new antiepileptic drugs.

Biochemical Applications

Enzyme Inhibition

The structural characteristics of this compound suggest its potential as an inhibitor of specific enzymes. Carbamates are often used to modify enzyme activity through reversible binding, thus influencing metabolic pathways. This property is particularly valuable in drug design for targeting diseases related to metabolic dysfunctions .

Drug Design and Prodrugs

The carbamate moiety is a key structural element in many approved drugs and prodrugs. Its ability to undergo hydrolysis under physiological conditions allows for controlled release of active pharmaceutical ingredients (APIs). This characteristic is leveraged in designing prodrugs that can improve bioavailability and reduce side effects by ensuring targeted delivery to specific tissues or cells .

Material Science Applications

Crystal Engineering

Carbamates like this compound are being explored in crystal engineering due to their ability to form hydrogen bonds. This property enables the design of new materials with specific crystalline architectures that can be used in drug formulation and delivery systems . The stability and solubility profiles of these materials can be tailored through careful selection of substituents on the carbamate group.

Case Studies

Mechanism of Action

The mechanism of action of phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- However, chloro groups (as in carbamates) offer better leaving-group properties in polymerization reactions .

- Steric Effects: The 4,5-dimethyl groups on the thiophene ring introduce steric hindrance, reducing rotational freedom and possibly stabilizing specific conformations. This contrasts with smaller substituents (e.g., single methyl or chloro groups) in and compounds, which exhibit higher flexibility .

Lipophilicity and Solubility

- The cyano group in the target compound likely increases polarity, reducing log P compared to chloro- or alkyl-substituted carbamates. For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit log k values of 1.8–3.2 (via HPLC), whereas the cyano analog may fall below this range due to stronger hydrogen-bonding capacity .

Functional Analogues: Heterocyclic Carbamates in Drug Design

- Thiophene vs. Phthalimide Cores: Thiophene-based carbamates (target compound) may exhibit enhanced π-stacking interactions in biological systems compared to planar phthalimide derivatives (). However, phthalimides are preferred in high-temperature polymer applications due to their thermal stability .

- Biological Activity: While carbamates show antimicrobial properties, the target compound’s cyano group could modulate activity toward different targets (e.g., kinase inhibition). No direct cytotoxicity data exists for the target compound, but analogous carbamates are evaluated using standardized assays like the MTT protocol (see ) .

Biological Activity

Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a thiophene ring substituted with cyano and dimethyl groups, which are crucial for its biological activity.

Research indicates that compounds containing thiophene moieties often exhibit diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The mechanism often involves modulation of specific receptors or enzymes.

- Inhibition of Glucagon Receptors : Similar compounds have been shown to act as glucagon receptor antagonists. This action can lead to decreased blood glucose levels, making it a potential candidate for diabetes management .

- Anti-inflammatory Activity : Thiophene derivatives have demonstrated the ability to inhibit COX and LOX enzymes, which are involved in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties .

- Cellular Mechanisms : Studies have shown that related compounds can induce apoptosis in cancer cell lines through mitochondrial pathways. This is likely facilitated by the compound's ability to alter cellular thiol content and mitochondrial bioenergetics .

Table 1: Biological Activities of Related Thiophene Compounds

Case Studies

- Antidiabetic Effects : In a study involving glucagon receptor antagonists similar to this compound, researchers observed significant reductions in blood glucose levels in diabetic models. The compounds effectively inhibited glucagon-stimulated cAMP production in functional assays .

- Anti-inflammatory Research : A study on thiophene derivatives indicated their potential in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. The tested compounds showed a dose-dependent reduction in these cytokines when administered orally .

- Cancer Cell Studies : Related thiophene compounds were tested on various cancer cell lines (e.g., K562). Results indicated that these compounds could induce apoptosis through mitochondrial pathways while exhibiting lower toxicity towards normal cells compared to cancerous ones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.